molecular formula C14H24N2O4 B1266979 Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate CAS No. 13051-19-9

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Cat. No. B1266979
CAS RN: 13051-19-9
M. Wt: 284.35 g/mol
InChI Key: ZQCNMSTXSXKVNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, related compounds have been synthesized using various methods. For example, the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn (dpm) (3) to give di-tert-butyl 1- (bicyclo [1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is described .


Molecular Structure Analysis

The molecular structure of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate consists of 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

  • Water Oxidation Catalysts : Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate derivatives have been utilized in the synthesis of dinuclear complexes with applications in water oxidation catalysis. These complexes demonstrate efficient oxygen evolution, particularly when paired with axial ligands like 4-methylpyridine (Zong & Thummel, 2005).

  • Synthetic Intermediates : The compound has been involved as an intermediate in scalable synthetic pathways, such as the synthesis of 1-bicyclo[1.1.1]pentylamine via hydrohydrazination, offering improvements in scalability, yield, safety, and cost (Bunker et al., 2011).

  • Structural Characterization and Analysis : The compound and its derivatives have been the subject of comprehensive studies involving synthesis, characterization, thermal analysis, X-ray crystallography, and Density Functional Theory (DFT) analyses, revealing insights into their molecular structure and intramolecular interactions (Çolak et al., 2021).

  • Chemical Reactivity and Mechanistic Studies : Detailed studies on the reactivity of di-tert-butyl derivatives have been conducted, exploring their interactions with difunctional nucleophiles and the resulting reaction pathways. These studies contribute to our understanding of the compound's behavior in various chemical contexts (Gein et al., 2004).

  • Alkylation and Derivatization : The compound has been investigated for its potential in the facile synthesis of mono-, di-, and trisubstituted hydrazines, paving the way for a range of chemical modifications and the production of precursors for further chemical synthesis (Rasmussen, 2006).

properties

IUPAC Name

ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCNMSTXSXKVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296573
Record name di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID10296573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

CAS RN

13051-19-9
Record name NSC109949
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Record name di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate
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